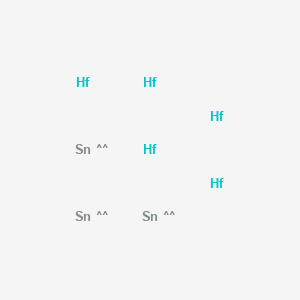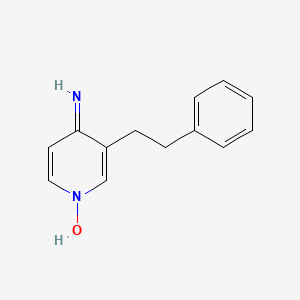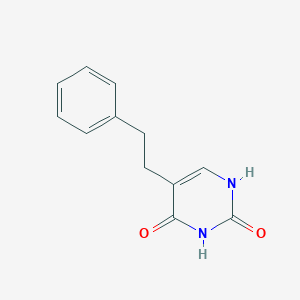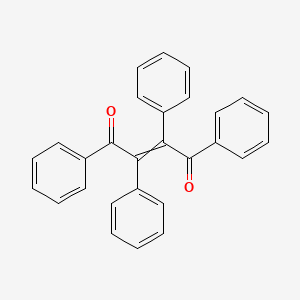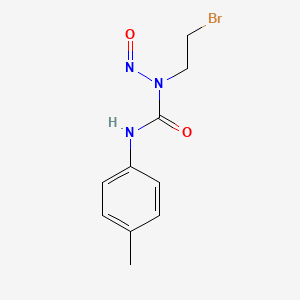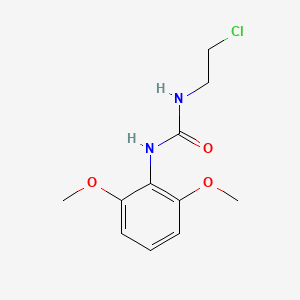
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine is an organoboron compound with the molecular formula C4H10BClN2 It is a heterocyclic compound containing both boron and nitrogen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine typically involves the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with a chlorinating agent. One common method is the reaction of 1,3-dimethyl-1,3,2-diazaborolidine with thionyl chloride (SOCl2) under anhydrous conditions. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale production might also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Complexation Reactions: It can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at moderate temperatures.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used. These reactions often require low temperatures to prevent side reactions.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used, often in the presence of ligands to stabilize the complex.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1,3-dimethyl-1,3,2-diazaborolidine derivatives, while addition reactions with Grignard reagents can produce organoboron compounds.
科学的研究の応用
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoboron compounds. Its ability to form stable complexes with transition metals makes it valuable in catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or as a component in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which 2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine exerts its effects depends on the specific application. In catalysis, it acts as a ligand that stabilizes transition metal complexes, facilitating various chemical transformations. In biological systems, its derivatives may interact with cellular targets, disrupting essential processes and leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-Chloro-1,3-dimethyl-1,3,2-diazaborolidine can be compared with other similar compounds, such as:
1,3-Dimethyl-1,3,2-diazaborolidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a similar ring structure but with different heteroatoms, leading to distinct chemical properties and applications.
2-Chloro-1,3-dimethylimidazolidine: Another related compound with different reactivity and applications.
The uniqueness of this compound lies in its combination of boron and nitrogen within the ring, providing a balance of stability and reactivity that is valuable in various chemical processes.
特性
CAS番号 |
17739-11-6 |
|---|---|
分子式 |
C4H10BClN2 |
分子量 |
132.40 g/mol |
IUPAC名 |
2-chloro-1,3-dimethyl-1,3,2-diazaborolidine |
InChI |
InChI=1S/C4H10BClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3 |
InChIキー |
OQGPVQGBLLTIES-UHFFFAOYSA-N |
正規SMILES |
B1(N(CCN1C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


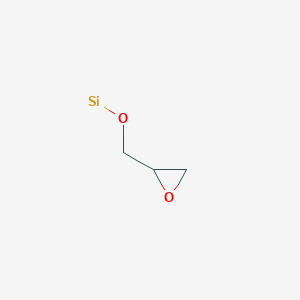
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
